molecular formula C7H13ClN2O B1378945 1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride CAS No. 1403766-91-5

1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride

Cat. No. B1378945
CAS RN: 1403766-91-5
M. Wt: 176.64 g/mol
InChI Key: CXUZWPGIDAFTPE-UHFFFAOYSA-N
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Description

“1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride” is a chemical compound with the molecular formula C7H13ClN2O . It is a derivative of azetidine and pyrrolidinone . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for “1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride” is 1S/C7H12N2O.ClH/c10-7-2-1-3-9(7)6-4-8-5-6;/h6,8H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride” is 176.65 g/mol . The compound is typically stored at room temperature and is available in liquid form .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including compounds like "1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride," play a significant role in medicinal chemistry due to their structural diversity and biological activity. The pyrrolidine scaffold is utilized to create biologically active compounds targeting a variety of diseases. The presence of a pyrrolidine ring enhances stereochemistry, increases three-dimensional coverage, and allows for efficient exploration of pharmacophore space. This structural feature contributes to the selectivity and potency of potential drug candidates by facilitating diverse binding modes to enantioselective proteins. Research focuses on synthesizing new pyrrolidine compounds with varied biological profiles through strategies such as ring construction and functionalization of preformed pyrrolidine rings (Petri et al., 2021).

Synthetic Pathways and Catalysis

The synthesis of complex organic structures incorporating pyrrolidine units, like "1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride," often leverages advanced catalytic methods to achieve high efficiency and selectivity. Research in this area focuses on developing new synthetic methodologies that employ hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, to construct pyrrolidine scaffolds. These efforts aim to optimize reaction conditions and improve the synthesis of key intermediates for pharmaceutical applications, highlighting the compound's versatility in drug synthesis (Parmar et al., 2023).

Role in Enzyme Inhibition

Compounds containing the pyrrolidine moiety, similar to "1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride," are explored for their potential as enzyme inhibitors. These inhibitors target specific enzymes involved in disease pathways, offering a strategic approach for therapeutic intervention. For instance, research into dipeptidyl peptidase IV (DPP IV) inhibitors, which are crucial for treating type 2 diabetes mellitus, often involves pyrrolidine derivatives due to their ability to modulate enzyme activity effectively (Mendieta et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7-2-1-3-9(7)6-4-8-5-6;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUZWPGIDAFTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride

CAS RN

1403766-91-5
Record name 2-Pyrrolidinone, 1-(3-azetidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Azetidin-3-yl)pyrrolidin-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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